molecular formula C6H11ClN2O2 B1288984 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride CAS No. 73839-06-2

3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride

Cat. No. B1288984
CAS RN: 73839-06-2
M. Wt: 178.62 g/mol
InChI Key: XABIMORGEXTPEY-UHFFFAOYSA-N
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Description

The compound 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride is not directly described in the provided papers. However, related compounds with similar structures have been synthesized and studied for their potential pharmaceutical applications. For instance, the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones has been reported, which are of interest as potential drugs for the treatment of estrogen-dependent diseases . Another study describes the synthesis of 6-arylpiperidine-2,4-diones from β-aryl-β-aminoacids, which are useful building blocks for heterocyclic chemistry . These studies provide insights into the synthesis and potential applications of compounds structurally related to 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride.

Synthesis Analysis

The synthesis of compounds similar to 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride involves multi-step chemical processes. For example, the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones includes the separation of enantiomers and testing for aromatase inhibition . Another synthesis pathway starts from β-aryl-β-aminoacids and involves chain extension into δ-aryl-δ-amino-β-ketoacids, followed by acylation with Meldrum's acid . These methods highlight the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds related to 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride has been analyzed using various techniques. For instance, the absolute configuration of enantiomers of a synthesized compound was determined by comparing circular dichroism (CD) spectra . In another study, the unexpected conformation of a synthesized compound was revealed through single crystal X-ray structural analysis, showing nonplanar geometry and intermolecular interactions . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and its implications for biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include aminomethylation, which is directed primarily to specific positions on the pyridine ring, and subsequent reactions to obtain various derivatives . The synthesis of 3-Amino-1-(5-Chloro-2-Hydroxyphenyl)Imidazolidine-2,4-Dione involved unexpected reactions leading to a different substance than anticipated, highlighting the complexity of chemical synthesis and the importance of structural confirmation .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride are inferred from their synthesis and structural analysis. The inhibitory activity of synthesized compounds against human placental aromatase suggests their potential as pharmaceutical agents . The stability of the compounds' conformation is influenced by various intermolecular interactions, as observed in crystal structure analysis . These properties are essential for predicting the behavior of these compounds in biological systems and their suitability for drug development.

Scientific Research Applications

Synthesis and Fluorescence Probes

3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride plays a role in the synthesis of various compounds. For instance, it is involved in the synthesis of 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, bicyclic pyridinones, and tricyclic morpholinopyrones. Specifically, these synthesized compounds, such as 3-(2-aminoacetyl)-7-methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione, exhibit fluorescent activity and can be employed as fluorescence activity-based probes for tracing biological pathways (Prior et al., 2014).

Therapeutic Properties

Piperazine-2,6-diones, akin to 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride, have shown therapeutic properties. They display antitumor activity against various cancers and have hypolipidemic activity, especially the 3-substituted analogues. These compounds are efficacious against both normal and induced hyperlipidemia in mice (Mancilla et al., 2002).

Hydrodenitrogenation Studies

3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride is also significant in hydrodenitrogenation (HDN) studies. For example, the HDN of 2-methylpyridine and related compounds involves pyridine ring hydrogenation, ring opening by elimination, and nitrogen removal processes. Understanding these reactions provides insight into the reactivity and potential applications of related compounds in catalysis and environmental remediation (Egorova et al., 2002).

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" . The MSDS (Material Safety Data Sheet) is available for further safety and hazard details .

properties

IUPAC Name

3-amino-3-methylpiperidine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c1-6(7)3-2-4(9)8-5(6)10;/h2-3,7H2,1H3,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABIMORGEXTPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)NC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73839-06-2
Record name 3-amino-3-methylpiperidine-2,6-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-Benzyloxycarbonyl-α-amino-α-methylglutarimide (2.3 g, 8.3 mmol) was dissolved in ethanol (200 mL) with gentle heat and the resulting solution allowed to cool to room temperature. To this solution was added 4N hydrochloric acid (3 mL) followed by 10% Pd/C (0.4 g). The mixture was hydrogenated in a Parr apparatus under 50 psi of hydrogen for 3 hours. To the mixture was added water (50 mL) to dissolve the product. This mixture was filtered through a Celite pad which was washed with water (50 mL). The filtrate was concentrated in vacuo to afford a solid residue. The solid was slurried in ethanol (20 mL) for 30 min. The slurry was filtered to afford 1.38 g (93%) of α-amino-α-methylglutarimide hydrochloride as a white solid: 1H NMR (DMSO-d6) δ 11.25 (s, 1H), 8.92 (s, 3H), 2.84-2.51 (m, 2H), 2.35-2.09 (m, 2H), 1.53 (s, 3H); HPLC, Waters Nova-Pak C18 column, 4 micron, 1 mL/min, 240 nm, 20/80 CH3CN/0.1% H3PO4(aq), 1.03 min (94.6%).
Name
N-Benzyloxycarbonyl-α-amino-α-methylglutarimide
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

N-Benzyloxycarbonyl-α-amino-α-methylglutarimide (2.3 g, 8.3 mmol) was dissolved in ethanol (200 mL) with gentle heat and the resulting solution allowed to cool to room temperature. To this solution was added 4N hydrochloric acid (3 mL) followed by 10% Pd/C (0.4 g). The mixture was hydrogenated in a Parr apparatus under 50 psi of hydropen for 3 hours. To the mixture was added water (50 mL) to dissolve the product. This mixture was filtered through a Celite pad which was washed with water (50 mL). The filtrate was concentrated in vacuo to afford a solid residue. The solid was slurried in ethanol (20 mL) for 30 min. The slurry was filtered to afford 1.38 g (93%) of α-amino-α-methylglutarimide hydrochloride as a white solid: 1H NMR (DMSO-d6) δ11.25 (s, 1H), 8.92 (s, 3H), 2.84-2.51 (m, 2H), 2.35-2.09 (m, 2H), 1.53 (s, 3H); HPLC, Waters Nova-Pak C18 column, 4 micron, 1 mL/min, 240 nm, 20/80 CH3CN/0.1% H3PO4(aq), 1.03 min (94.6%).
Name
N-Benzyloxycarbonyl-α-amino-α-methylglutarimide
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Five

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